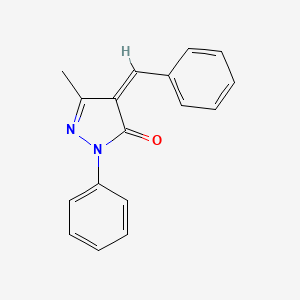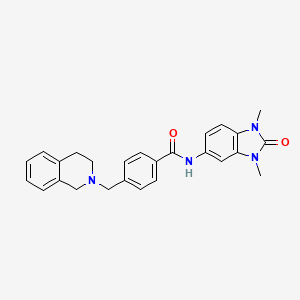![molecular formula C16H13Cl2IN2O3 B15020458 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020458.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features both chlorinated and iodinated aromatic rings
Méthodes De Préparation
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 3-iodo-4-methoxybenzaldehyde.
Formation of Intermediate: 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 3-iodo-4-methoxybenzaldehyde under acidic conditions to yield the target compound.
Analyse Des Réactions Chimiques
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Substitution: The chlorinated and iodinated aromatic rings can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, inhibiting or modifying the activity of target proteins. This can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
3-Iodo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Hydrazides: A class of compounds with similar functional groups but different aromatic substitutions.
The uniqueness of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide lies in its combination of chlorinated and iodinated aromatic rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13Cl2IN2O3 |
|---|---|
Poids moléculaire |
479.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl2IN2O3/c1-23-15-4-2-10(6-13(15)19)8-20-21-16(22)9-24-14-5-3-11(17)7-12(14)18/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
Clé InChI |
KGKYNAWIOIFPNI-DNTJNYDQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)

![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B15020410.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15020416.png)

![6-(4-Chlorophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020434.png)
![Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate](/img/structure/B15020435.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15020441.png)
![1-[(E)-(naphthalen-1-ylimino)methyl]-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15020442.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15020446.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15020457.png)
